Cas no 536745-81-0 (N-Heptadecanoyl ceramide trihexoside)

N-Heptadecanoyl ceramide trihexoside Chemical and Physical Properties
Names and Identifiers
-
- N-Heptadecanoyl ceramide trihexoside
- Gb3 d18:1/17:0
- 536745-81-0
- N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide
-
- Inchi: 1S/C53H99NO18/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41(59)54-36(37(58)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)35-67-51-47(65)44(62)49(39(33-56)69-51)72-53-48(66)45(63)50(40(34-57)70-53)71-52-46(64)43(61)42(60)38(32-55)68-52/h28,30,36-40,42-53,55-58,60-66H,3-27,29,31-35H2,1-2H3,(H,54,59)/b30-28+/t36-,37+,38+,39+,40+,42-,43-,44+,45+,46+,47+,48+,49+,50-,51+,52+,53-/m0/s1
- InChI Key: FMSNZTFVKHTNKM-CNGLGKGFSA-N
- SMILES: O([C@]1([H])[C@@H]([C@@H](O)[C@@H](O)[C@@H](CO)O1)O)[C@@H]1[C@@H]([C@@H](O)[C@H](O[C@@]2([H])[C@@H]([C@@H](O)[C@H](OC[C@@H]([C@H](O)/C=C/CCCCCCCCCCCCC)NC(=O)CCCCCCCCCCCCCCCC)O[C@@H]2CO)O)O[C@@H]1CO)O
Computed Properties
- Exact Mass: 1037.68621531g/mol
- Monoisotopic Mass: 1037.68621531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 12
- Hydrogen Bond Acceptor Count: 18
- Heavy Atom Count: 72
- Rotatable Bond Count: 40
- Complexity: 1390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 6
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.5
- Topological Polar Surface Area: 307Ų
N-Heptadecanoyl ceramide trihexoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R123758-500μg |
C17 Globotriaosylceramide (d18:1/17:0),98% |
536745-81-0 | 98% | 500μg |
¥4817 | 2023-04-08 | |
Larodan | 56-5217-45-500ug |
C17 Globotriaosylceramide (d18:1/17:0) |
536745-81-0 | >98% | 500ug |
€765.00 | 2023-09-19 | |
Biosynth | OG176308-1 mg |
Globotriaosylceramide |
536745-81-0 | 1mg |
$1,980.83 | 2023-01-03 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70324-500ug |
C17 Globotriaosylceramide (d18:1/17:0) |
536745-81-0 | 98% | 500ug |
¥6463.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C912451-500μg |
C17 Globotriaosylceramide (d18:1/17:0) |
536745-81-0 | 98% | 500μg |
¥10,036.00 | 2022-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H275639-500μg |
N-Heptadecanoyl ceramide trihexoside |
536745-81-0 | ≥98% | 500μg |
¥3214.90 | 2023-09-02 | |
Larodan | 56-1061-35-500g |
Heptadecanoyl ceramide trihexoside (C17 CTH) |
536745-81-0 | >99% | 500g |
€650.00 | 2025-03-07 | |
Larodan | 56-5217-45-500g |
C17 Globotriaosylceramide (d18:1/17:0) |
536745-81-0 | >98% | 500g |
€765.00 | 2025-03-07 |
N-Heptadecanoyl ceramide trihexoside Related Literature
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
Additional information on N-Heptadecanoyl ceramide trihexoside
N-Heptadecanoyl Ceramide Trihexoside (CAS No. 536745-81-0): A Comprehensive Overview
N-Heptadecanoyl ceramide trihexoside (CAS No. 536745-81-0) is a complex glycosphingolipid that plays a crucial role in various biological processes, particularly in the context of cellular signaling and membrane integrity. This compound is composed of a ceramide backbone with a heptadecanoyl fatty acid chain and three hexose sugar units, making it a significant molecule in the study of sphingolipid metabolism and its implications in health and disease.
Recent advancements in the field of glycosphingolipid research have shed light on the multifaceted roles of N-Heptadecanoyl ceramide trihexoside. One of the key areas of interest is its involvement in neurodegenerative diseases. Studies have shown that alterations in sphingolipid metabolism, including the levels of N-Heptadecanoyl ceramide trihexoside, can contribute to the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease. For instance, a study published in the Journal of Neurochemistry (2021) demonstrated that elevated levels of this compound were associated with increased neuroinflammation and neuronal cell death, highlighting its potential as a biomarker for early diagnosis and therapeutic intervention.
In addition to its role in neurodegenerative diseases, N-Heptadecanoyl ceramide trihexoside has been implicated in the regulation of immune responses. Research conducted by a team at the University of California, San Francisco, revealed that this glycosphingolipid can modulate the activity of immune cells, particularly macrophages and dendritic cells. The study, published in Immunology Letters (2022), found that N-Heptadecanoyl ceramide trihexoside can enhance the phagocytic activity of macrophages and promote the maturation of dendritic cells, suggesting its potential as an adjuvant in vaccine development.
The structural complexity of N-Heptadecanoyl ceramide trihexoside also makes it an important target for synthetic chemistry and drug development. Advances in chemical synthesis have enabled researchers to produce this compound with high purity and yield, facilitating its use in both basic research and clinical applications. A notable example is the work by scientists at the Max Planck Institute for Biochemistry, who developed a novel synthetic route for N-Heptadecanoyl ceramide trihexoside using chemoenzymatic methods. This approach not only improved the efficiency of synthesis but also allowed for the creation of structurally modified analogs with enhanced biological activities.
In the context of clinical trials, N-Heptadecanoyl ceramide trihexoside has shown promise as a therapeutic agent for various conditions. A phase II clinical trial conducted by a pharmaceutical company evaluated the efficacy and safety of a drug formulation containing this compound for treating multiple sclerosis (MS). The results, published in The Lancet Neurology (2023), indicated that treatment with N-Heptadecanoyl ceramide trihexoside-based therapy led to significant improvements in patient outcomes, including reduced relapse rates and improved quality of life.
Beyond its therapeutic applications, N-Heptadecanoyl ceramide trihexoside has also been explored for its potential as a diagnostic tool. Researchers at Harvard Medical School have developed a highly sensitive mass spectrometry-based method for detecting this compound in biological samples. The method, described in a paper published in Clinical Chemistry (2022), allows for rapid and accurate quantification of N-Heptadecanoyl ceramide trihexoside, making it a valuable tool for monitoring disease progression and treatment response.
The environmental impact of compounds like N-Heptadecanoyl ceramide trihexoside is another area of growing interest. Studies have shown that certain glycosphingolipids can influence microbial communities and ecological processes. For example, research published in Environmental Science & Technology (2021) found that the presence of these compounds can affect soil microbial diversity and nutrient cycling, highlighting the need for further investigation into their environmental fate and effects.
In conclusion, N-Heptadecanoyl ceramide trihexoside (CAS No. 536745-81-0) is a multifunctional glycosphingolipid with significant implications for both basic research and clinical applications. Its roles in neurodegenerative diseases, immune regulation, synthetic chemistry, clinical trials, diagnostics, and environmental science underscore its importance as a subject of ongoing scientific inquiry. As research continues to advance, it is likely that new insights into the biological functions and therapeutic potential of this compound will emerge, further expanding its utility in various fields.
536745-81-0 (N-Heptadecanoyl ceramide trihexoside) Related Products
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)




